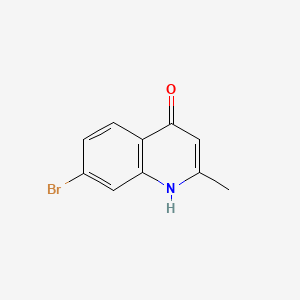

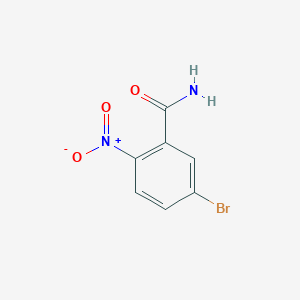

7-Bromo-2-methylquinolin-4-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical processes, including nitration, chlorination, alkylation, reduction, and substitution. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a related compound, showcases the complexity and specificity required in synthesizing such molecules (Lei et al., 2015). These processes highlight the meticulous planning and execution needed to introduce functional groups at precise locations on the quinoline ring.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for confirming the placement of bromo groups and other substituents on the quinoline ring. For instance, the structure of 7-bromoquinolin-8-ol was elucidated, showing intermolecular and weak intramolecular hydrogen bonds influencing the compound's solid-state packing (Collis et al., 2003). Such analyses are vital for understanding the three-dimensional arrangement of atoms and the resulting chemical reactivity and properties.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, which is influenced by the position of substituents on the ring. For example, the transformation of 6-bromo-2-methylquinoline-5,8-dione into 7-alkylamino-2-methylquinoline-5,8-diones via nucleophilic amination demonstrates the regioselectivity and functional group compatibility in these reactions (Choi & Chi, 2004). These properties are critical for the synthesis of compounds with desired biological or physical properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

7-Bromo-2-methylquinolin-4-ol serves as a key intermediate in various chemical synthesis processes. For example, Choi and Chi (2004) explored the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, using both 6-bromo and 7-bromo-2-methylquinoline-5,8-diones as starting materials. They developed efficient synthetic routes for these intermediates and proposed mechanisms for their nucleophilic amination, highlighting the compound's versatility in organic synthesis (Choi & Chi, 2004).

Similarly, Lei et al. (2015) synthesized an important intermediate for PI3K/mTOR inhibitors from 6-bromoquinolin-4-ol, demonstrating the compound's role in the development of pharmaceutical inhibitors (Lei et al., 2015).

Photolabile Protecting Group

Brominated hydroxyquinolines, including this compound, have been investigated as photolabile protecting groups. Fedoryak and Dore (2002) synthesized a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, which showed greater photon efficiency than other compounds and proved useful in biological research (Fedoryak & Dore, 2002).

Antiangiogenic Effects

Mabeta, Auer, and Mphahlele (2009) evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones, including a derivative of this compound. These compounds showed potential in inhibiting neovessel growth and reducing endothelial cell numbers, indicating their relevance in cancer research and therapy (Mabeta et al., 2009).

Anticancer Activity

The compound also finds application in the synthesis of novel derivatives with potential anticancer activity. Kubica et al. (2018) synthesized new derivatives of 7-amino-4-methylquinolin2(1H)-one, exhibiting selective activity against various cancer cell types. This research underscores the potential of this compound derivatives in the development of new anticancer drugs (Kubica et al., 2018).

Mecanismo De Acción

Target of Action

These include various enzymes, receptors, and proteins involved in critical cellular processes .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to interfere with dna synthesis and replication, which can affect a wide range of downstream cellular processes .

Result of Action

Based on the known effects of quinoline derivatives, it can be inferred that this compound may have antimicrobial activity, potentially leading to the death of bacterial cells .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 7-Bromo-2-methylquinolin-4-ol. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

While the specific future directions for 7-Bromo-2-methylquinolin-4-ol are not mentioned in the search results, quinoline and its derivatives have been the subject of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Análisis Bioquímico

Biochemical Properties

7-Bromo-2-methylquinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it inhibits enzymes involved in the biosynthesis of nucleotides and amino acids, leading to altered metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential as a therapeutic agent targeting specific metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects . The distribution of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound has been found to localize in the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

7-bromo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUCHADNJZFETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320926 | |

| Record name | 7-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56716-92-8 | |

| Record name | 7-Bromo-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56716-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 366402 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056716928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56716-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56716-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)